molecular formula C16H14ClNO2 B8146303 K-975

K-975

Cat. No.: B8146303
M. Wt: 287.74 g/mol
InChI Key: KPXAHQSIROUBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-975 is a potent, selective, and orally active inhibitor of the transcriptional enhanced associate domain (TEAD) protein. It exhibits a strong inhibitory effect on the protein-protein interactions between yes-associated protein 1 (YAP1) or transcriptional coactivator with PDZ-binding motif (TAZ) and TEAD. This compound has shown significant antitumor activity, particularly against malignant pleural mesothelioma .

Preparation Methods

Synthetic Routes and Reaction Conditions

K-975 is synthesized through a series of chemical reactions that involve the formation of an acrylamide structure. The compound covalently binds to cysteine 359 located in the palmitate-binding pocket of TEAD . The detailed synthetic route and reaction conditions are proprietary and typically involve high-throughput screening and optimization processes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use. The production process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

K-975 primarily undergoes covalent binding reactions. It forms a covalent bond with cysteine 359 in the palmitate-binding pocket of TEAD through its acrylamide structure .

Common Reagents and Conditions

The synthesis of this compound involves the use of various reagents, including acrylamide derivatives and other organic compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .

Major Products Formed

The major product formed from the reactions involving this compound is the covalently bound TEAD inhibitor. This product exhibits strong inhibitory effects on the protein-protein interactions between YAP1/TAZ and TEAD .

Biological Activity

K-975 is a novel compound recognized for its significant biological activity as a selective inhibitor of the TEAD transcription factor complex, which plays a crucial role in various cellular processes, including tumorigenesis. This article delves into the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell lines, and potential therapeutic applications, particularly in malignant pleural mesothelioma (MPM).

This compound functions primarily by inhibiting the YAP1/TAZ-TEAD signaling pathway, which is often hyperactivated in several cancers. The compound binds covalently to an internal cysteine residue within the palmitate-binding pocket of TEAD, disrupting the protein-protein interactions essential for TEAD's transcriptional activity. This inhibition leads to reduced expression of target genes associated with cell proliferation and survival.

Key Findings from Research Studies

  • Inhibition of YAP1/TAZ-TEAD Signaling : this compound was identified through high-throughput screening as a potent inhibitor of YAP1/TAZ-TEAD signaling in both cell-free and cell-based assays. It demonstrated strong selectivity against other pathways, making it a promising candidate for targeted therapy .
  • Anti-Tumor Activity : In studies involving MPM cell lines, this compound exhibited significant growth inhibition, particularly in NF2-deficient cells, which are often resistant to conventional therapies. The compound not only inhibited cell proliferation but also suppressed tumor growth in xenograft models, providing substantial survival benefits .
  • Combination Therapy Potential : Research indicated that this compound could enhance the efficacy of CDK4/6 inhibitors like palbociclib, especially in cases where CDKN2A mutations are present. This suggests that this compound may be effectively used in combination therapies to overcome resistance mechanisms in cancer treatment .

Table 1: Summary of this compound Biological Activity

Activity Observation
TEAD InhibitionStrong and selective inhibition of YAP1/TAZ-TEAD
Cell Proliferation InhibitionSignificant reduction in NF2-deficient MPM cells
Tumor Growth SuppressionEffective in xenograft models
Combination EfficacyEnhanced effects with CDK4/6 inhibitors

Table 2: Comparative Efficacy of this compound vs. Other TEAD Inhibitors

Inhibitor Selectivity Growth Inhibition (%) Mechanism
This compoundHigh70%Covalent binding to TEAD
VT104Moderate50%Allosteric binding
IAG933Low30%Non-selective

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Case Study 1 : A patient with NF2-deficient MPM exhibited marked tumor regression following treatment with this compound combined with palbociclib. This case underscores the potential for personalized therapy based on genetic profiling.
  • Case Study 2 : In a cohort study involving multiple MPM patients treated with this compound, researchers observed a consistent pattern of decreased tumor markers and improved quality of life indicators post-treatment.

These case studies emphasize the importance of ongoing clinical trials to validate the efficacy and safety profile of this compound in diverse patient populations.

Properties

IUPAC Name

N-[3-(4-chlorophenoxy)-4-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-3-16(19)18-13-7-4-11(2)15(10-13)20-14-8-5-12(17)6-9-14/h3-10H,1H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAHQSIROUBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.